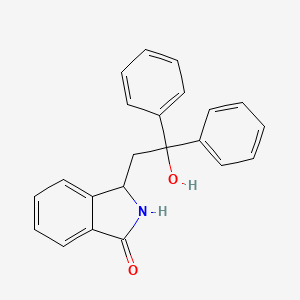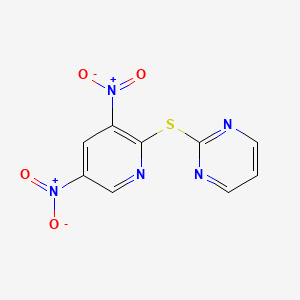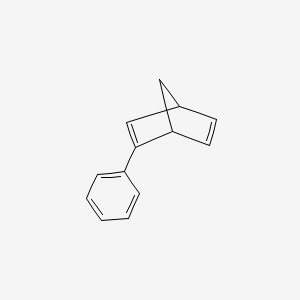
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group attached to a diphenylethyl moiety, which is further connected to an isoindolone core. The compound’s distinct structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one typically involves a multi-step process. One common method includes the use of a Grignard reaction, where a Grignard reagent is reacted with an appropriate precursor to introduce the diphenylethyl moiety. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The diphenylethyl moiety can interact with hydrophobic regions of proteins, affecting their function. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxy-2,2-diphenylethyl)-8-hydroxyquinoline
- 3-(2-Hydroxy-2,2-diphenylethyl)benzonitrile
- 3-(2-Hydroxy-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane
Uniqueness
Compared to similar compounds, 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-isoindol-1-one stands out due to its isoindolone core, which imparts unique chemical and biological properties. This structural feature allows it to participate in specific reactions and exhibit distinct biological activities that are not observed in its analogs.
Propiedades
| 77533-45-0 | |
Fórmula molecular |
C22H19NO2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-(2-hydroxy-2,2-diphenylethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C22H19NO2/c24-21-19-14-8-7-13-18(19)20(23-21)15-22(25,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20,25H,15H2,(H,23,24) |
Clave InChI |
AKQSNBIVVQJKCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC2C3=CC=CC=C3C(=O)N2)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/no-structure.png)
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)



